molecular formula C14H16N2.HCl<br>C14H17ClN2 B11866111 2,2'-Dimethylbenzidine hydrochloride CAS No. 198487-76-2

2,2'-Dimethylbenzidine hydrochloride

Cat. No.: B11866111
CAS No.: 198487-76-2
M. Wt: 248.75 g/mol
InChI Key: CZFJZGCNFULLBI-UHFFFAOYSA-N
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Description

2,2’-Dimethylbenzidine hydrochloride is an organic compound with the molecular formula C14H18ClN2. It is a derivative of benzidine, where two methyl groups are attached to the benzene rings. This compound is typically found as a light tan solid and is soluble in water, forming an acidic aqueous solution .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Dimethylbenzidine hydrochloride can be synthesized through the reduction of 2,2’-dimethylazobenzene. The reduction is typically carried out using a reducing agent such as sodium dithionite in an acidic medium. The reaction conditions involve maintaining a controlled temperature and pH to ensure the complete reduction of the azobenzene derivative to the corresponding benzidine derivative .

Industrial Production Methods

In industrial settings, the production of 2,2’-dimethylbenzidine hydrochloride involves large-scale reduction processes. The use of continuous flow reactors and automated control systems ensures consistent product quality and yield. The hydrochloride salt is then isolated through crystallization and purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethylbenzidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinonoid structures.

    Reduction: Further reduction can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed

Scientific Research Applications

2,2’-Dimethylbenzidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-dimethylbenzidine hydrochloride involves its interaction with cellular components. It can form reactive intermediates that interact with DNA, leading to mutations. The compound’s effects are mediated through the formation of quinonoid structures that can cause oxidative stress and damage to cellular macromolecules .

Comparison with Similar Compounds

Similar Compounds

    Benzidine: The parent compound, which lacks the methyl groups.

    3,3’-Dimethylbenzidine: A similar compound with methyl groups at different positions.

    4,4’-Dimethylbenzidine: Another isomer with methyl groups on the para positions.

Uniqueness

2,2’-Dimethylbenzidine hydrochloride is unique due to its specific substitution pattern, which affects its reactivity and interaction with other molecules. The presence of methyl groups at the ortho positions enhances its stability and alters its electronic properties compared to other benzidine derivatives .

Properties

CAS No.

198487-76-2

Molecular Formula

C14H16N2.HCl
C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

4-(4-amino-2-methylphenyl)-3-methylaniline;hydrochloride

InChI

InChI=1S/C14H16N2.ClH/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;/h3-8H,15-16H2,1-2H3;1H

InChI Key

CZFJZGCNFULLBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.Cl

melting_point

greater than 572 °F (NTP, 1992)

physical_description

2,2'-dimethylbenzidine hydrochloride is a light tan solid. (NTP, 1992)

solubility

50 to 100 mg/mL at 66 °F (NTP, 1992)

Origin of Product

United States

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